molecular formula C35H36Cl2N8O5 B608329 Ketoconazole (cétone) CAS No. 112560-33-5

Ketoconazole (cétone)

Numéro de catalogue: B608329
Numéro CAS: 112560-33-5
Poids moléculaire: 719.6 g/mol
Clé InChI: GZEZATDDANETAV-CEAPFGRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Keto Itraconazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including triazole, dioxolane, and piperazine, which contribute to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Keto Itraconazole plays a crucial role in pharmacokinetic studies, particularly those involving drug-drug interactions (DDIs). A study indicated that Keto-ITZ, along with OH-ITZ, significantly inhibits CYP3A4 activity, which is vital for understanding how drugs interact within the body .

Table 1: Pharmacokinetic Parameters of Itraconazole and Its Metabolites

ParameterItraconazoleHydroxy-ItraconazoleKeto-ItraconazoleN-desalkyl-Itraconazole
C_max (nM)4008001720
T_max (hours)1-21-2NANA
Half-life (hours)3520NANA

Note: Values are indicative and may vary based on individual metabolism and dosing regimens.

Clinical Drug-Drug Interaction Studies

Keto Itraconazole's role as a strong CYP3A4 inhibitor makes it a valuable tool in clinical DDI studies. The FDA has recommended using Itraconazole as an alternative to ketoconazole for evaluating CYP3A4 interactions due to safety concerns associated with ketoconazole .

Case Study: Interaction with Gilteritinib

A recent study demonstrated that pretreatment with Itraconazole significantly increased systemic exposure to Gilteritinib in mice. The study highlighted the inhibitory potential of both Keto-ITZ and OH-ITZ on OATP1B1-mediated transport, suggesting that these metabolites may enhance the bioavailability of certain drugs by inhibiting their transport mechanisms .

Modeling Drug Interactions

Physiologically-based pharmacokinetic (PBPK) modeling has been employed to simulate the pharmacokinetics of Itraconazole and its metabolites. This modeling helps predict the impact of various dosing regimens on drug interactions. For instance, one study utilized a PBPK model to assess how different formulations of Itraconazole affected the pharmacokinetics of midazolam, a probe substrate for CYP3A4 .

Table 2: PBPK Model Predictions for Drug Interactions

ScenarioPredicted Interaction Effect
Itraconazole (200 mg/day) + Midazolam (2 mg) on Day 4Significant increase in Midazolam exposure
Fasted vs Fed conditionsVariation in absorption rates affecting interaction

Therapeutic Monitoring and Safety Considerations

Therapeutic drug monitoring is essential due to interindividual variability in plasma concentrations of Itraconazole and its metabolites. Studies suggest that maintaining optimal concentrations can enhance therapeutic efficacy while minimizing toxicity .

Case Study: Variability in Plasma Concentrations

In a cohort study analyzing plasma concentrations of Itraconazole among patients receiving treatment, significant variability was observed. This variability necessitated adjustments in dosing based on therapeutic drug monitoring to achieve effective antifungal activity while reducing adverse effects .

Mécanisme D'action

Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of Keto Itraconazole, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Keto Itraconazole, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .

Mode of Action

Keto Itraconazole interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by Keto Itraconazole disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .

Pharmacokinetics

Keto Itraconazole, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of Keto Itraconazole remain largely unknown due to the lack of an accurate and reliable determination method .

Result of Action

The primary result of Keto Itraconazole’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Keto Itraconazole increases cellular permeability, leading to cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the dioxolane ring: This can be achieved through the reaction of a diol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the triazole ring: This step may involve the use of azide and alkyne precursors in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Formation of the piperazine ring: This can be synthesized through the reaction of a diamine with a suitable dihalide.

    Final coupling reactions: The various fragments are then coupled together using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups can be achieved using suitable reducing agents.

    Substitution: The aromatic rings and triazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the dioxolane ring may lead to the formation of carboxylic acids, while reduction of the triazole ring may yield amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Keto Itraconazole
  • Keto Itraconazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Propriétés

Numéro CAS

112560-33-5

Formule moléculaire

C35H36Cl2N8O5

Poids moléculaire

719.6 g/mol

Nom IUPAC

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1

Clé InChI

GZEZATDDANETAV-CEAPFGRNSA-N

SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES isomérique

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES canonique

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Keto-itraconazole;  Keto itraconazole;  Ketoitraconazole; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Keto Itraconazole
Reactant of Route 2
Reactant of Route 2
Keto Itraconazole
Reactant of Route 3
Reactant of Route 3
Keto Itraconazole
Reactant of Route 4
Reactant of Route 4
Keto Itraconazole
Reactant of Route 5
Reactant of Route 5
Keto Itraconazole
Reactant of Route 6
Reactant of Route 6
Keto Itraconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.